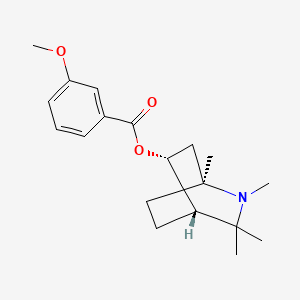
1,2,3,3-Tetramethyl-2-azabicyclo(2.2.2)octan-5-trans-ol p-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,3-Tetramethyl-2-azabicyclo(2.2.2)octan-5-trans-ol p-methoxybenzoate is a complex organic compound known for its unique bicyclic structure. This compound is part of the azabicyclo family, which is characterized by a nitrogen atom incorporated into a bicyclic framework. The presence of multiple methyl groups and a p-methoxybenzoate ester makes it a compound of interest in various fields of research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,3-Tetramethyl-2-azabicyclo(2.2.2)octan-5-trans-ol p-methoxybenzoate typically involves multiple steps. One common approach starts with the preparation of the azabicyclo framework, followed by the introduction of the methyl groups and the p-methoxybenzoate ester. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and chromatography to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
1,2,3,3-Tetramethyl-2-azabicyclo(2.2.2)octan-5-trans-ol p-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1,2,3,3-Tetramethyl-2-azabicyclo(2.2.2)octan-5-trans-ol p-methoxybenzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a subject of study in understanding biological interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2,3,3-Tetramethyl-2-azabicyclo(2.2.2)octan-5-trans-ol p-methoxybenzoate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,3,3-Trimethyl-6-azabicyclo(3.2.1)octane: Another azabicyclo compound with a different ring structure.
2-Azabicyclo(3.2.1)octane: A related compound with a different nitrogen placement.
Uniqueness
1,2,3,3-Tetramethyl-2-azabicyclo(2.2.2)octan-5-trans-ol p-methoxybenzoate is unique due to its specific arrangement of methyl groups and the presence of the p-methoxybenzoate ester. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
CAS No. |
75479-57-1 |
|---|---|
Molecular Formula |
C19H27NO3 |
Molecular Weight |
317.4 g/mol |
IUPAC Name |
[(1S,4S,5R)-1,2,3,3-tetramethyl-2-azabicyclo[2.2.2]octan-5-yl] 3-methoxybenzoate |
InChI |
InChI=1S/C19H27NO3/c1-18(2)15-9-10-19(3,20(18)4)12-16(15)23-17(21)13-7-6-8-14(11-13)22-5/h6-8,11,15-16H,9-10,12H2,1-5H3/t15-,16-,19+/m1/s1 |
InChI Key |
JANSDUPUCLKZCY-MDZRGWNJSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]([C@@H](C1)OC(=O)C3=CC(=CC=C3)OC)C(N2C)(C)C |
Canonical SMILES |
CC1(C2CCC(N1C)(CC2OC(=O)C3=CC(=CC=C3)OC)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


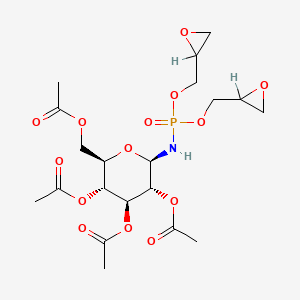
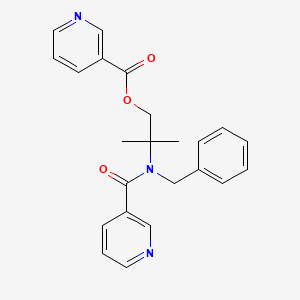

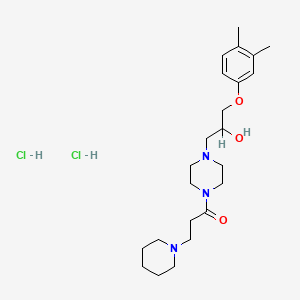
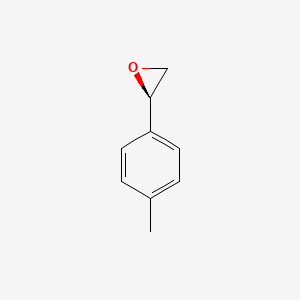
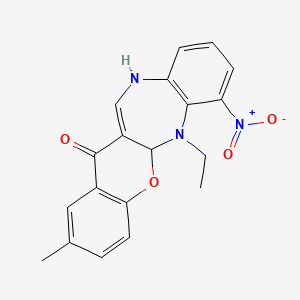
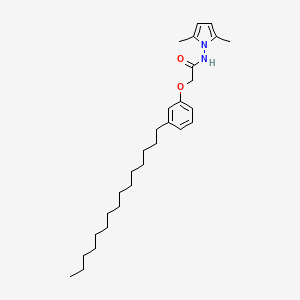
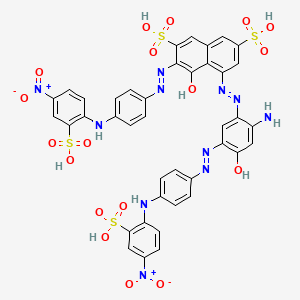

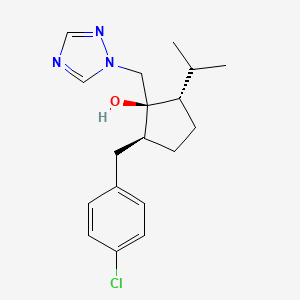
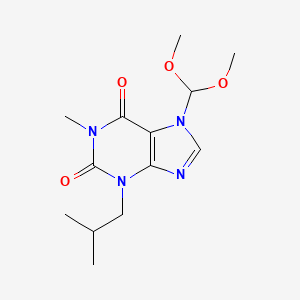
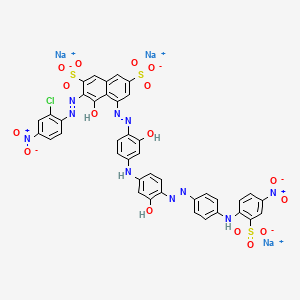
![(E)-but-2-enedioic acid;N,N-dimethyl-1-(1,4,6,7-tetrahydropyrano[3,4-d]imidazol-4-yl)methanamine](/img/structure/B12749896.png)

